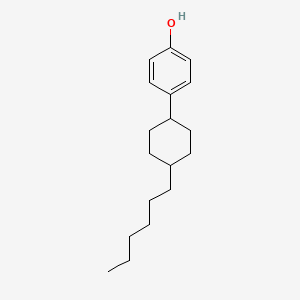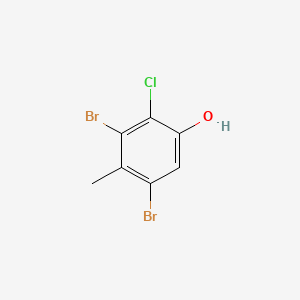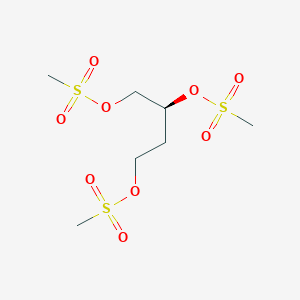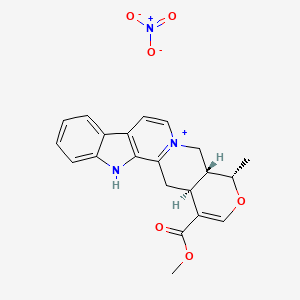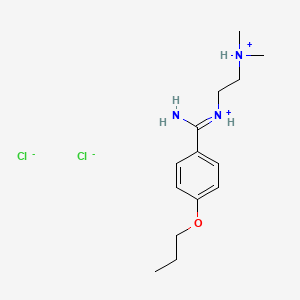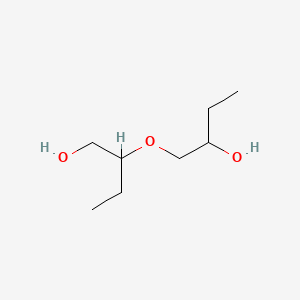
2-(2-Hydroxybutoxy)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxybutoxy)butan-1-ol is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol . It is a colorless liquid with a density of 0.997 g/cm³ and a boiling point of 268.1°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybutoxy)butan-1-ol can be achieved through several methods. One common approach involves the reaction of butanol with butylene oxide under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process, where butanol and butylene oxide are fed into a reactor containing a catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxybutoxy)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups in the compound can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Primary alcohols
Substitution: Halogenated compounds
Scientific Research Applications
2-(2-Hydroxybutoxy)butan-1-ol has a wide range of applications in scientific research :
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybutoxy)butan-1-ol involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other proteins, influencing their activity and function.
Comparison with Similar Compounds
2-(2-Hydroxybutoxy)butan-1-ol can be compared with other similar compounds, such as 1-butanol, 2-butanol, and 2-(2-methoxyethoxy)ethanol :
1-Butanol: A primary alcohol with a similar structure but lacks the additional hydroxyl group.
2-Butanol: A secondary alcohol with a different hydroxyl group position.
2-(2-Methoxyethoxy)ethanol: An ether with a similar structure but contains a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
98072-12-9 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2-hydroxybutoxy)butan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-7(10)6-11-8(4-2)5-9/h7-10H,3-6H2,1-2H3 |
InChI Key |
MVEWAQOGSDLLAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)OCC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


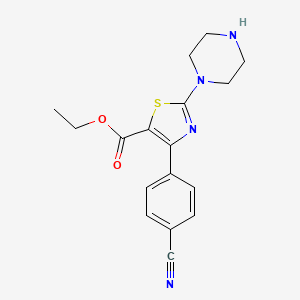
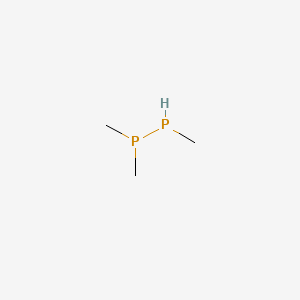

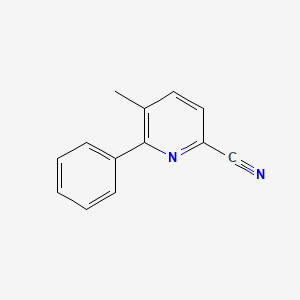
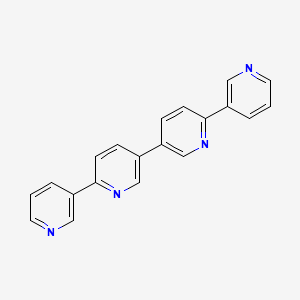
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)

![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)
